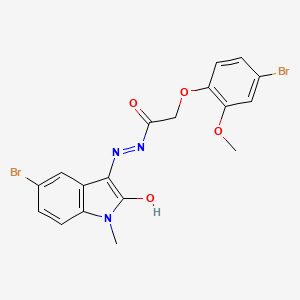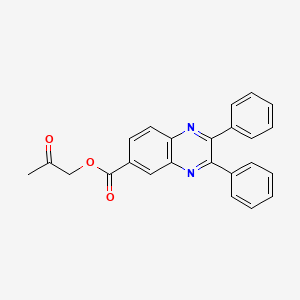![molecular formula C23H29N3O2 B6021474 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide](/img/structure/B6021474.png)
3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine, and their inhibition can lead to increased neurotransmitter levels in the brain, which may have therapeutic implications in the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
The mechanism of action of 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide is not fully understood. However, it is believed to act as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which leads to increased levels of acetylcholine in the brain. This, in turn, may improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide in lab experiments include its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, its ability to improve cognitive function and memory, and its anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders, and its potential use as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Méthodes De Synthèse
The synthesis of 3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide involves the reaction of 1-(3-(2-methylphenyl)-3-phenylpropanoyl)piperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yield.
Propriétés
IUPAC Name |
3-[4-[3-(2-methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-7-5-6-10-20(18)21(19-8-3-2-4-9-19)17-23(28)26-15-13-25(14-16-26)12-11-22(24)27/h2-10,21H,11-17H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCJZBEKHHDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N2CCN(CC2)CCC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021419.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B6021435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6021438.png)


![methyl 5-{1-[(2-hydroxyphenyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6021465.png)
![N-(4-acetylphenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021467.png)
![6-isopropyl-3-methyl-N-(3-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6021477.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6021490.png)
![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B6021493.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B6021498.png)